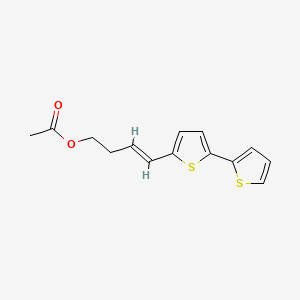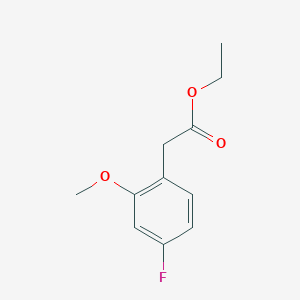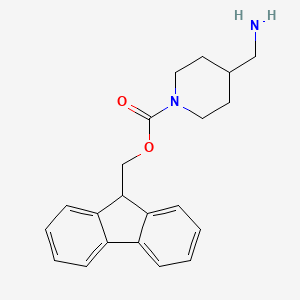
4-Chloro-5-iodo-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-iodo-2-nitropyridine is an organic compound with the molecular formula C5H2ClIN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and nitro functional groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-chloro-5-iodopyridine under controlled conditions using a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Chloro-5-iodo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups replacing chlorine or iodine.
Reduction: The primary product is 4-Chloro-5-iodo-2-aminopyridine.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
科学的研究の応用
4-Chloro-5-iodo-2-nitropyridine finds applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-Chloro-5-iodo-2-nitropyridine exerts its effects depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
4-Chloro-2-nitropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2-nitropyridine:
2-Chloro-5-iodopyridine: Lacks the nitro group, significantly altering its chemical properties and reactivity.
Uniqueness: 4-Chloro-5-iodo-2-nitropyridine is unique due to the presence of both chlorine and iodine atoms along with a nitro group, providing a versatile platform for various chemical transformations. This combination of functional groups enhances its reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C5H2ClIN2O2 |
|---|---|
分子量 |
284.44 g/mol |
IUPAC名 |
4-chloro-5-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
InChIキー |
FPXOJGKPRAODPO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


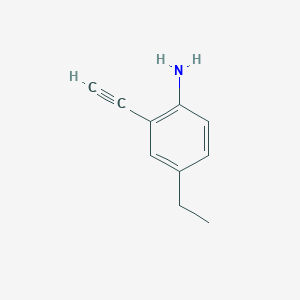
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
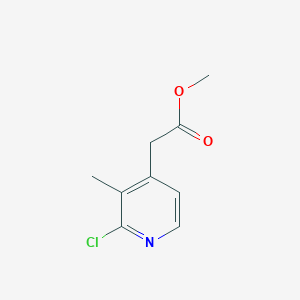
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
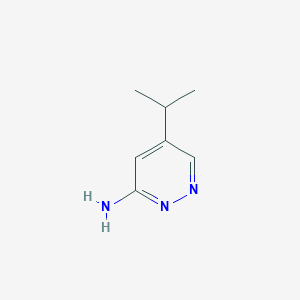
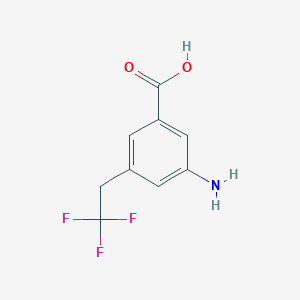

![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)
